7,7',7'',7'''-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile is a complex organic compound characterized by its pyrazine core and multiple heptanenitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile typically involves multi-step organic reactions. One common approach includes the functionalization of pyrazine with heptanenitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, oxides, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile involves its interaction with specific molecular targets and pathways. The pyrazine core facilitates electron transfer and conjugation, enhancing its reactivity. The heptanenitrile groups contribute to the compound’s stability and solubility, allowing it to interact effectively with biological molecules and metal ions .
Vergleich Mit ähnlichen Verbindungen
4,4’,4’‘,4’‘’-(Benzene-2,3,5,6-tetrayl)tetrabenzoate: Similar in structure but with a benzene core instead of pyrazine.
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: Another pyrazine-based compound with carboxyphenyl groups.
Uniqueness: 7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile is unique due to its combination of pyrazine and heptanenitrile groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
140636-25-5 |
---|---|
Molekularformel |
C32H48N6 |
Molekulargewicht |
516.8 g/mol |
IUPAC-Name |
7-[3,5,6-tris(6-cyanohexyl)pyrazin-2-yl]heptanenitrile |
InChI |
InChI=1S/C32H48N6/c33-25-17-9-1-5-13-21-29-30(22-14-6-2-10-18-26-34)38-32(24-16-8-4-12-20-28-36)31(37-29)23-15-7-3-11-19-27-35/h1-24H2 |
InChI-Schlüssel |
SVIOQTVQKNVFMO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC1=C(N=C(C(=N1)CCCCCCC#N)CCCCCCC#N)CCCCCCC#N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.